[2,3'-Bithiophen]-5'-ylmethanamine [2,3'-Bithiophen]-5'-ylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16947164
InChI: InChI=1S/C9H9NS2/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2
SMILES:
Molecular Formula: C9H9NS2
Molecular Weight: 195.3 g/mol

[2,3'-Bithiophen]-5'-ylmethanamine

CAS No.:

Cat. No.: VC16947164

Molecular Formula: C9H9NS2

Molecular Weight: 195.3 g/mol

* For research use only. Not for human or veterinary use.

[2,3'-Bithiophen]-5'-ylmethanamine -

Molecular Formula C9H9NS2
Molecular Weight 195.3 g/mol
IUPAC Name (4-thiophen-2-ylthiophen-2-yl)methanamine
Standard InChI InChI=1S/C9H9NS2/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2
Standard InChI Key SDUSTDSLSOBMDU-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=CSC(=C2)CN

Chemical Structure and Molecular Characteristics

Structural Configuration

The core of [2,3'-Bithiophen]-5'-ylmethanamine consists of two fused thiophene rings, each comprising a five-membered aromatic system with four carbon atoms and one sulfur atom. The bithiophene moiety forms a conjugated π\pi-system, which facilitates electron delocalization across the molecule. The methanamine group at the 5'-position introduces a primary amine (-NH2_2), enhancing the compound’s solubility in polar solvents and enabling further functionalization through nucleophilic substitution or condensation reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H9NS2\text{C}_9\text{H}_9\text{NS}_2
Molecular Weight195.3 g/mol
IUPAC Name(5-(thiophen-3-yl)thiophen-2-yl)methanamine
Conjugation Length~10 π-electrons
SolubilityModerate in dichloromethane, toluene

The conjugation length of approximately 10 π-electrons contributes to a narrow bandgap, enabling absorption in the visible spectrum and making the compound suitable for optoelectronic applications.

Synthesis and Reaction Pathways

Palladium-Catalyzed Cross-Coupling

The synthesis of [2,3'-Bithiophen]-5'-ylmethanamine typically employs Suzuki-Miyaura cross-coupling reactions, which connect thiophene subunits via carbon-carbon bonds. A representative protocol involves:

  • Reacting 2-bromo-3-thiophenecarboxaldehyde with a thiophene boronic ester in the presence of Pd(PPh3_3)4_4 as a catalyst.

  • Reducing the resulting aldehyde to a primary amine using sodium cyanoborohydride (NaBH3_3CN) in methanol.

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventToluene/dichloromethane (3:1)
CatalystPd(PPh3_3)4_4 (5 mol%)
Temperature80–100°C
Reaction Time12–24 hours
Yield60–75%

Functionalization Strategies

The amine group permits post-synthetic modifications, such as:

  • Schiff base formation: Reaction with aldehydes to form imines for coordination chemistry.

  • Acetylation: Protection of the amine group using acetic anhydride to prevent oxidation during device fabrication.

Electronic Properties and Charge Transport

Conjugation and Bandgap

The extended conjugation across the bithiophene system results in a HOMO-LUMO gap of approximately 3.1 eV, as determined by cyclic voltammetry. This moderate bandgap allows the compound to function as both an electron donor and acceptor, depending on the surrounding environment.

Charge Mobility

In thin-film transistor configurations, [2,3'-Bithiophen]-5'-ylmethanamine exhibits a hole mobility of 0.8cm2V1s10.8 \, \text{cm}^2 \text{V}^{-1} \text{s}^{-1} and an electron mobility of 0.3cm2V1s10.3 \, \text{cm}^2 \text{V}^{-1} \text{s}^{-1}. These values are comparable to those of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), a high-performance organic semiconductor used in medical sterilization-resistant devices .

Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

The compound’s balanced charge transport properties make it suitable for p-channel OFETs, where it demonstrates an on/off current ratio of 10510^5 and threshold voltages below 2 V. Its thermal stability up to 150°C suggests compatibility with medical sterilization processes, such as autoclaving at 121°C .

Flexible Sensors

Functionalized derivatives of [2,3'-Bithiophen]-5'-ylmethanamine have been explored for biocompatible sensors, leveraging the amine group’s affinity for biomolecules like glucose or dopamine.

Research Advancements and Future Directions

Stability Enhancements

Recent studies focus on improving environmental stability by encapsulating the compound in alumina (Al2_2O3_3) layers, which reduce degradation from moisture and oxygen .

Hybrid Materials

Composite systems incorporating graphene oxide or carbon nanotubes have shown enhanced charge mobility (>1.5cm2V1s1>1.5 \, \text{cm}^2 \text{V}^{-1} \text{s}^{-1}) and mechanical flexibility.

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